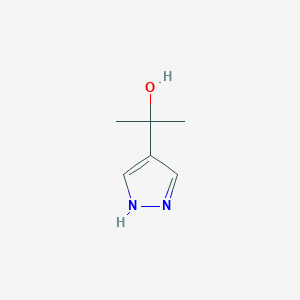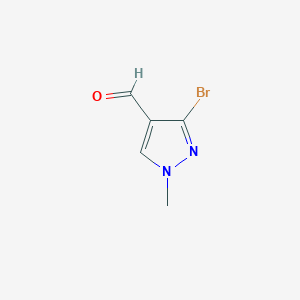![molecular formula C6H10N4 B1380801 8-アミノ-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン CAS No. 1307237-49-5](/img/structure/B1380801.png)
8-アミノ-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン
説明
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a small organic framework that has been identified to provide potent ligands for numerous receptors . It is a part of the piperazine-fused triazoles, which have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH value is regulated to 6, and impurities are removed to obtain the intermediate . The intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride under stirring . After heating and adding methanesulfonic acid into the mixed reaction solution, trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain the final product .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine consists of a condensed system of 1,2,4-triazole and piperazine . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine include the interaction of imidate with corresponding hydrazides to obtain amidrazone, which is used in cyclization with esters of fluorinated acids or activated carbonyl compound .Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine include a number of heavy atoms: 14, a number of aromatic heavy atoms: 5, and a Fraction Csp3: 0.67 .科学的研究の応用
医薬品化学:創薬のためのビルディングブロック
この化合物は、医薬品化学において汎用性の高いビルディングブロックとして機能します。 その構造は「特権モチーフ」とみなされており、これは複数の種類の生体標的に結合できるコア構造であることを意味します 。研究者らは、市販の試薬から出発して、誘導体の集中的なライブラリーを作成する方法を開発してきました。 これらの誘導体はさらに修飾されて、新しい受容体アゴニストとアンタゴニストを発見することができ、この化合物は新しい治療薬の開発において貴重な資産となっています .
治療薬の合成
8-アミノ-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン: は、治療薬の合成において潜在的な用途があります。 この化合物は、特に炎症性肺疾患の治療および/または予防のための医薬品の製造に使用できます 。この化合物の誘導体は合成され、さまざまな状態を治療する際の有効性を試験することができます。
分析化学:医薬品中の不純物の同定
製薬業界では、この化合物は、潜在的な発がん性があるため懸念される化学化合物であるN-ニトロソアミン不純物の形成における前駆体として特定されています。 8-アミノ-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジンを基準物質として使用して、医薬品中のこれらの不純物をスクリーニングするための分析方法が開発されました .
化学ラベリング:生化学メカニズムの理解
この化合物は、小型の有機骨格として、生化学メカニズムを解明するための化学ラベルとして機能します。 この化合物は、薬物代謝の経路を追跡したり、薬物と生物系との相互作用を研究するために使用できます .
特権構造の研究
この化合物は、医薬品化学における「特権構造」に関する継続的な研究の一部です。これらの構造は、多数の受容体に対して強力なリガンドを提供する能力を示してきたコアフレームワークです。 この研究におけるこの化合物の役割は、新しい特権構造を特定し、その結合特性を理解するのを助けることです .
将来の方向性
作用機序
Target of Action
It is known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are known to provide potent ligands for numerous receptors .
Mode of Action
The compound is part of a focused small molecule library, which suggests it may interact with its targets in a specific and selective manner .
Biochemical Pathways
Compounds with similar structures have been used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .
Result of Action
Similar compounds have shown significant binding energies with no adverse effect in the active site of protein .
生化学分析
Biochemical Properties
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . The nature of this interaction involves the inhibition of PARP activity, which can lead to the accumulation of DNA damage in cells.
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PARP by this compound can trigger cell death pathways, particularly in cancer cells that rely on PARP for survival . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity . This inhibition prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and subsequent cell death. Furthermore, it can modulate the activity of other enzymes involved in DNA repair and cell survival pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PARP activity and persistent DNA damage in cells . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit PARP activity without causing significant toxicity . At higher doses, it can induce toxic effects, including severe DNA damage and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites in cells. These interactions can influence the overall metabolic state of the cell and impact cellular function.
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus, where it can interact with DNA repair enzymes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function.
特性
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-2-1-3-10-4-8-9-6(5)10/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBQWCQPPNIAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN=CN2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)




![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)


![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)




